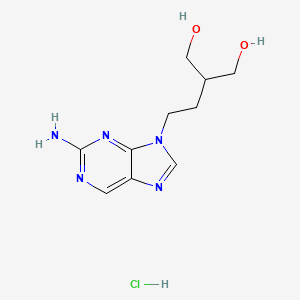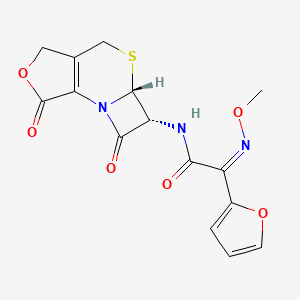
デスカルバモイルセフロキシムラクトン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Descarbamoylcefuroxime lactone is a chemical compound with the molecular formula C15H13N3O6S. It is a derivative of cefuroxime, a second-generation cephalosporin antibiotic. This compound is characterized by its lactone ring structure, which plays a crucial role in its chemical properties and biological activities .
科学的研究の応用
Descarbamoylcefuroxime lactone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other cephalosporin derivatives.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: Research focuses on its antibiotic properties and potential therapeutic applications.
Industry: It is used in the development of new pharmaceuticals and chemical products
作用機序
Target of Action
Descarbamoylcefuroxime lactone, also known as Cefuroxime Axetil Impurity E, is a derivative of the cephalosporin class of antibiotics. Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
Descarbamoylcefuroxime lactone inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .
Biochemical Pathways
It is known that lactones, a group of compounds to which descarbamoylcefuroxime lactone belongs, are mainly obtained through chemical synthesis or microbial biotransformation of hydroxy fatty acids
Pharmacokinetics
It is known that the absorption of cefuroxime, a related compound, increases with food . Cefuroxime is widely distributed to body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile . Cefuroxime axetil (oral) is hydrolyzed in the intestinal mucosa and blood to cefuroxime . It is excreted in the urine (66% to 100% as unchanged drug) .
Result of Action
The result of Descarbamoylcefuroxime lactone’s action is the inhibition of bacterial cell wall synthesis, leading to the lysis of the bacterial cell . This makes it effective against a variety of bacterial infections.
Action Environment
The action of Descarbamoylcefuroxime lactone can be influenced by various environmental factors. For instance, lactones have been found to be toxic to certain strains of E. coli, with their toxicity depending on their structure and the length of the bacterial lipopolysaccharide (LPS) in the membrane of specific strains
生化学分析
Biochemical Properties
. They can interact with enzymes, proteins, and other biomolecules, often serving as substrates or inhibitors. The nature of these interactions can vary widely, depending on the specific lactone and the biomolecules involved .
Cellular Effects
The cellular effects of Descarbamoylcefuroxime lactone are not well-studied. Lactones are known to have a wide range of effects on cells. For example, some lactones can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Descarbamoylcefuroxime lactone in laboratory settings. It is known that the stability, degradation, and long-term effects of a compound on cellular function can be influenced by various factors, including the conditions of the experiment and the specific properties of the compound .
Dosage Effects in Animal Models
The effects of Descarbamoylcefuroxime lactone at different dosages in animal models have not been reported in the literature. It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at certain doses and toxic or adverse effects possible at high doses .
Metabolic Pathways
Lactones are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that lactones can be transported across the cell membrane and distributed within cells and tissues .
Subcellular Localization
The localization of a compound within a cell can have significant effects on its activity or function .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of descarbamoylcefuroxime lactone typically involves the esterification of descarbamoyl cefuroxime. The process includes dissolving descarbamoyl cefuroxime in a suitable solvent and adding a catalyst to facilitate the esterification reaction . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of descarbamoylcefuroxime lactone involves large-scale esterification processes. The use of efficient catalysts and solvents ensures the scalability of the production while maintaining the quality of the final product. The process also includes purification steps to remove impurities and obtain a high-purity compound .
化学反応の分析
Types of Reactions: Descarbamoylcefuroxime lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into other functional groups.
Substitution: The lactone ring can undergo substitution reactions with different reagents to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted lactones. These products have distinct chemical and biological properties, making them useful in various applications .
類似化合物との比較
Cefuroxime: A second-generation cephalosporin antibiotic with a similar structure but different functional groups.
γ-Butyrolactone: A lactone with a different ring size and distinct chemical properties.
δ-Valerolactone: Another lactone with a different ring size and biological activities
Uniqueness: Descarbamoylcefuroxime lactone is unique due to its specific lactone ring structure and its derivation from cefuroxime. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
CAS番号 |
947723-87-7 |
|---|---|
分子式 |
C15H13N3O6S |
分子量 |
363.3 g/mol |
IUPAC名 |
(2E)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(furan-2-yl)-2-methoxyiminoacetamide |
InChI |
InChI=1S/C15H13N3O6S/c1-22-17-9(8-3-2-4-23-8)12(19)16-10-13(20)18-11-7(5-24-15(11)21)6-25-14(10)18/h2-4,10,14H,5-6H2,1H3,(H,16,19)/b17-9+/t10-,14-/m1/s1 |
InChIキー |
LRBGPGHWGUNCJM-OGAOBHAHSA-N |
異性体SMILES |
CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(COC4=O)CS3 |
SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
正規SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(αZ)-α-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


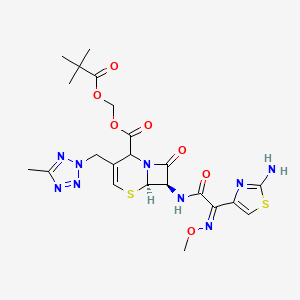


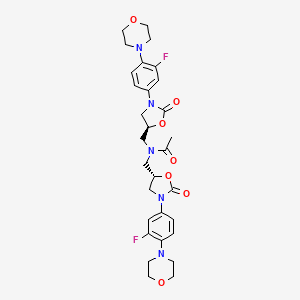
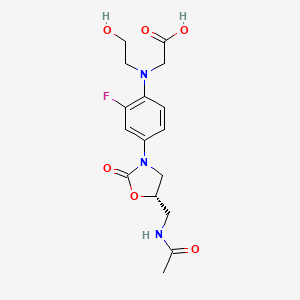
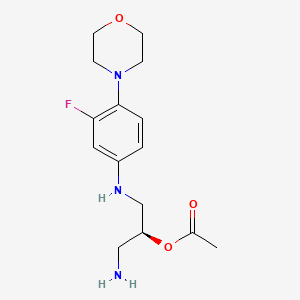
![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)
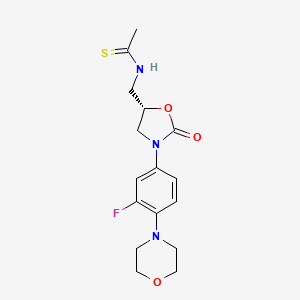
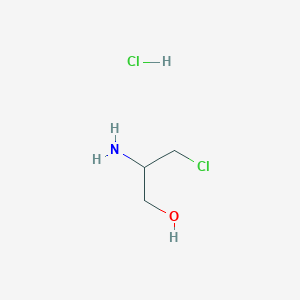
![2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-](/img/structure/B601341.png)
